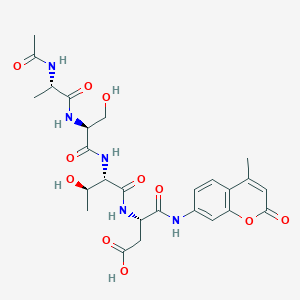
Ac-Ala-Ser-Thr-Asp-AMC
Vue d'ensemble
Description
Ac-Ala-Ser-Thr-Asp-AMC is a peptide substrate that has gained attention in scientific research due to its unique properties. It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of Ac-Ala-Ser-Thr-Asp-AMC is C26H33N5O11 . Its molecular weight is 591.6 g/mol.Applications De Recherche Scientifique
Biochemistry
In biochemistry, Ac-Ala-Ser-Thr-Asp-AMC is utilized as a substrate for studying enzyme kinetics and mechanisms . It serves as a model peptide for protease activity assays, helping to understand the specificity and catalytic mechanisms of proteolytic enzymes. This compound’s fluorescence upon cleavage makes it particularly useful for real-time monitoring of enzymatic reactions.
Molecular Biology
Molecular biologists use Ac-Ala-Ser-Thr-Asp-AMC in the study of post-translational modifications , specifically phosphorylation . The compound can mimic phosphorylated proteins, allowing researchers to investigate the role of protein phosphorylation in cell signaling and regulation.
Pharmacology
In pharmacology, Ac-Ala-Ser-Thr-Asp-AMC has been identified as an inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications for diseases such as heart failure and thrombosis.
Biotechnology
Biotechnological applications of Ac-Ala-Ser-Thr-Asp-AMC include its use as a building block in peptide synthesis . It is also employed in the development of new biochemical assays that can be commercialized for research and diagnostic purposes.
Medical Research
In medical research, Ac-Ala-Ser-Thr-Asp-AMC is used in the development of collagen matrices and other biomaterials . These materials are crucial for tissue engineering and regenerative medicine, providing scaffolds that support cell growth and tissue formation.
Chemical Engineering
Chemical engineers may utilize Ac-Ala-Ser-Thr-Asp-AMC in the design of specialty chemicals and as an intermediate in organic synthesis . Its properties can be harnessed to create novel materials with specific functions, such as responsive surfaces or drug delivery systems.
Mécanisme D'action
Target of Action
Ac-Ala-Ser-Thr-Asp-AMC is a versatile building block used in organic synthesis, as a reagent, or a specialty chemical . It has been shown to be an effective inhibitor of phosphodiesterase 3 (PDE3) and cyclic nucleotide phosphodiesterases (PDEs) . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
The compound interacts with its targets, PDE3 and cyclic nucleotide PDEs, by inhibiting their activity . This inhibition results in an increase in the intracellular concentration of cyclic nucleotides, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of PDE3 and cyclic nucleotide PDEs by Ac-Ala-Ser-Thr-Asp-AMC affects the cyclic nucleotide signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s action on this pathway can lead to downstream effects on these processes .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely impact its bioavailability .
Result of Action
The molecular and cellular effects of Ac-Ala-Ser-Thr-Asp-AMC’s action are primarily related to its inhibition of PDE3 and cyclic nucleotide PDEs . By inhibiting these enzymes, the compound can alter cellular signaling and potentially affect various cellular processes .
Action Environment
The action, efficacy, and stability of Ac-Ala-Ser-Thr-Asp-AMC can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .
Propriétés
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O11/c1-11-7-21(37)42-19-8-15(5-6-16(11)19)28-24(39)17(9-20(35)36)29-26(41)22(13(3)33)31-25(40)18(10-32)30-23(38)12(2)27-14(4)34/h5-8,12-13,17-18,22,32-33H,9-10H2,1-4H3,(H,27,34)(H,28,39)(H,29,41)(H,30,38)(H,31,40)(H,35,36)/t12-,13+,17-,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRISNLICFCDOG-APVFFDMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




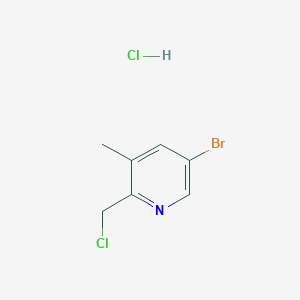
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)


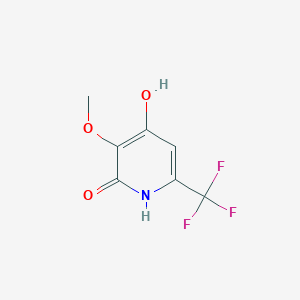
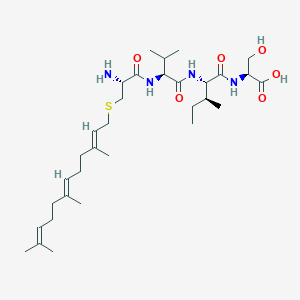
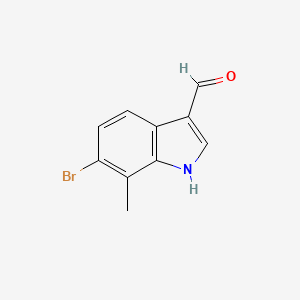

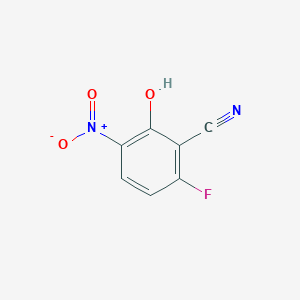
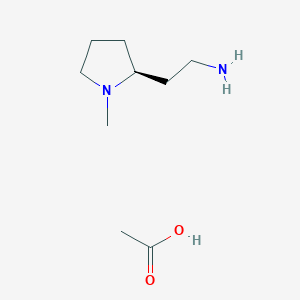
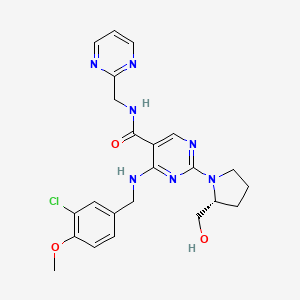
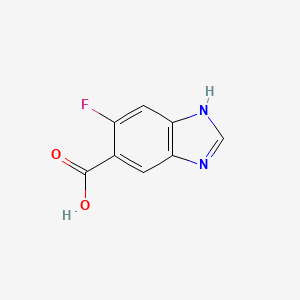
![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)